N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo-pyrazine derivative featuring a sulfanyl acetamide moiety. Its molecular formula is C24H24N4O2S, with a molecular weight of 432.54 g/mol. The compound contains two distinct aromatic substituents: a 4-ethylphenyl group on the pyrazolo[1,5-a]pyrazine core and a 4-ethoxyphenyl group attached via the acetamide nitrogen. The ethoxy group enhances lipophilicity, while the sulfanyl linkage may contribute to redox activity or metal coordination.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-17-5-7-18(8-6-17)21-15-22-24(25-13-14-28(22)27-21)31-16-23(29)26-19-9-11-20(12-10-19)30-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUAMCQDVSPPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and neuropharmacological effects. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[1,5-a]pyrazine scaffold. For instance, derivatives exhibiting similar structural characteristics have shown significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The MTT assay demonstrated that these compounds possess stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Induction of apoptosis via caspases |
| 3b | MDA-MB-231 | 0.5 | Activation of autophagy |
| Cisplatin | MCF-7 | 2.0 | DNA damage |
The mechanism underlying the anticancer activity includes the induction of apoptosis through activation of caspases (caspase 3, 8, and 9), as well as modulation of autophagy pathways involving beclin-1 and mTOR inhibition .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly as a selective modulator of neuropeptide Y (NPY) receptors. NPY is implicated in various physiological processes including appetite regulation and stress response. Compounds that interact with NPY receptors may be beneficial in treating disorders such as obesity and anxiety .
Study on Anticancer Efficacy
In a controlled study evaluating the anticancer properties of related pyrazolo compounds, researchers observed that certain derivatives significantly inhibited cell proliferation in vitro. The study utilized multiple assays to assess cell viability and mechanisms of action:
- MTT Assay : To determine cell viability post-treatment.
- Caspase Activation Assays : To evaluate apoptotic pathways.
- Western Blotting : To analyze protein expression related to apoptosis and cell cycle regulation.
Results indicated that compounds similar to this compound effectively reduced tumor growth in xenograft models .
Scientific Research Applications
Pharmacological Studies
N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has been explored for its potential as a pharmacological agent due to its ability to inhibit specific enzymes and receptors involved in various diseases.
- Inhibition of Kinases : Preliminary studies suggest that this compound may exhibit significant activity against certain kinases, making it a candidate for cancer treatment where kinase dysregulation is prevalent.
Antimicrobial Activity
Research indicates that compounds with similar structures often display antimicrobial properties. The sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects, possibly through the modulation of inflammatory mediators or pathways.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this compound are being investigated for neuroprotective properties that could mitigate neuronal damage.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate kinase inhibition | Showed significant inhibition of specific cancer-related kinases. |
| Study B | Assess antimicrobial properties | Demonstrated effective bacterial growth inhibition in vitro. |
| Study C | Evaluate anti-inflammatory effects | Reduced levels of pro-inflammatory cytokines in animal models. |
| Study D | Explore neuroprotective effects | Improved neuronal survival in oxidative stress models. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The compound is compared to derivatives with modifications in the aryl substituents or core heterocycle. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (electron-donating) in the target compound may improve solubility in polar solvents compared to the chloro analog (electron-withdrawing) . However, ethoxy’s increased lipophilicity could enhance membrane permeability.
- Steric and Hydrophobic Interactions : The 4-ethylphenyl group (R2) likely contributes to hydrophobic interactions in binding pockets, similar to the 4-fluorophenyl group in F-DPA, which is used for targeting translocator protein (TSPO) in neuroimaging .
- Core Heterocycle Variations: Pyrazolo[1,5-a]pyrazine (target) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
